molecular formula C15H23ClN2O2 B1432237 4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609406-81-6

4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B1432237
CAS No.: 1609406-81-6
M. Wt: 298.81 g/mol
InChI Key: NJRPNTUEBWAAGS-UHFFFAOYSA-N
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Description

4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₅H₂₃ClN₂O₂, MW: 298.81 g/mol) is a piperazine-derived benzaldehyde compound. Its structure features a para-substituted benzaldehyde core linked via a propoxy chain to a 4-methylpiperazinyl group, forming a hydrochloride salt. Key identifiers include MDL: MFCD13186609 and InChIKey: NJRPNTUEBWAAGG-UHFFFAOYSA-N . This compound is likely utilized as a pharmaceutical intermediate, given its structural similarity to other piperazine-based bioactive molecules (e.g., antiarrhythmics or kinase inhibitors) .

Properties

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-2-12-19-15-5-3-14(13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRPNTUEBWAAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-81-6
Record name Benzaldehyde, 4-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Mode of Action

It’s known that related compounds can produce alpha-adrenergic blockade. This suggests that the compound might interact with its targets, causing changes in their function.

Result of Action

Related compounds have shown antifungal activity, suggesting that this compound might also have similar effects.

Biological Activity

4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22ClN2O2
  • Molecular Weight : 284.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing neurotransmission and potentially exerting anxiolytic or antidepressant effects.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

Activity TypeDescriptionReferences
AnticonvulsantDemonstrated anticonvulsant properties in animal models, suggesting potential for seizure control.
Acetylcholinesterase InhibitionInhibits human acetylcholinesterase, which may enhance cholinergic signaling.
AntimicrobialExhibited activity against various bacterial and fungal strains in preliminary studies.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    A study evaluated the anticonvulsant effects of piperazine derivatives similar to this compound. Results indicated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models, highlighting its potential as a therapeutic agent for epilepsy .
  • Acetylcholinesterase Inhibition :
    In vitro assays demonstrated that compounds with similar piperazine structures inhibited acetylcholinesterase activity effectively. This inhibition suggests a mechanism for enhancing cognitive function and treating neurodegenerative conditions like Alzheimer's disease .
  • Antimicrobial Studies :
    The compound was tested against various pathogens, including E. coli and S. aureus. Results showed promising antimicrobial efficacy, indicating potential applications in treating infections .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • 3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride Structure: Benzaldehyde substituted at the meta position (C₃) instead of para (C₄). Molecular Formula: C₁₅H₂₃ClN₂O₂ (same as target compound). MDL (MFCD13186488) and InChIKey (RZKQAGGQPKBDKW-UHFFFAOYSA-N) differ .

Piperidine vs. Piperazine Derivatives

  • 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (CAS: 915923-89-6) Structure: Replaces the piperazine ring with a 3-methylpiperidine group. Molecular Formula: C₁₆H₂₄ClNO₂ (MW: 297.82 g/mol). Key Differences: Piperidine lacks a second nitrogen atom, reducing basicity and altering solubility. This structural change may influence pharmacokinetics and target selectivity .

Alkylamine-Substituted Analogs

  • 4-[3-(Dibutylamino)propoxy]benzoyl chloride hydrochloride Structure: Dibutylamino group replaces methylpiperazinyl; benzaldehyde oxidized to benzoyl chloride. Key Differences: The benzoyl chloride enhances reactivity (useful as a synthesis intermediate), while the dibutylamino group increases lipophilicity. Used in dronedarone synthesis .

Hydroxyl-Containing Derivatives

  • 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzaldehyde Hydrochloride (Impurity C(EP)) Structure: Propoxy chain includes a hydroxyl group and isopropylamino substituent. This impurity highlights the importance of regiochemical control in synthesis .

Dihydrochloride Salts and Extended Substitution

  • 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde Dihydrochloride (CAS: 1909348-01-1) Structure: Piperazinyl group attached via methylene to meta-hydroxybenzaldehyde; dihydrochloride salt. Molecular Formula: C₁₄H₂₀Cl₂N₂O₂ (MW: Not explicitly provided). Key Differences: Dihydrochloride form suggests dual protonation sites, enhancing solubility. The hydroxyl group may confer antioxidant properties or hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Utility: The target compound and its analogs are critical intermediates in drug development. For example, the dibutylamino analog is pivotal in antiarrhythmic drug synthesis .
  • Structure-Activity Relationships (SAR) : Positional isomerism (meta vs. para) and amine group variations (piperazine vs. piperidine) significantly influence receptor binding and metabolic stability .
  • Impurity Profiles : Hydroxyl-containing derivatives (e.g., Impurity C(EP)) underscore the need for precise synthetic control to avoid undesired byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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